3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
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Overview
Description
3-[(2-Benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a complex organic compound with a molecular formula of C27H23NO5 and a molecular weight of 441.48 . This compound is known for its unique structure, which includes a pyrano[4,3-b]pyran core, a benzoyl group, and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione typically involves the reaction of dimedone with ethyl (Z)-2-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-3-(dimethylamino)-2-propenoate . The reaction conditions include the use of dimethylformamide as a solvent and heating at 80°C for 5 hours, followed by heating with acetic acid for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the enone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 3-[(2-Benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
- 3-[(2-Benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-4-oxo-4H-quinolizine-1-carbonitrile These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione lies in its pyrano[4,3-b]pyran core and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17NO6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C25H17NO6/c1-15-12-21-18(24(29)31-15)13-20(25(30)32-21)26-14-19(22(27)16-8-4-2-5-9-16)23(28)17-10-6-3-7-11-17/h2-14,27H,1H3/b22-19+,26-14? |
InChI Key |
HJLWEWMCDXJWMS-JLEFUCAXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
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